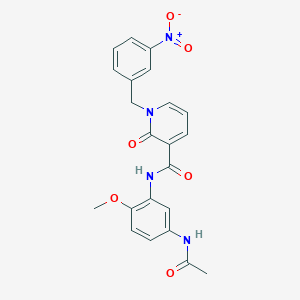

N-(5-acetamido-2-methoxyphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

Properties

IUPAC Name |

N-(5-acetamido-2-methoxyphenyl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O6/c1-14(27)23-16-8-9-20(32-2)19(12-16)24-21(28)18-7-4-10-25(22(18)29)13-15-5-3-6-17(11-15)26(30)31/h3-12H,13H2,1-2H3,(H,23,27)(H,24,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBCLAGZDEBYSLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-acetamido-2-methoxyphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, with the CAS number 900009-51-0, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 436.4 g/mol. The compound features a dihydropyridine core substituted with various functional groups that may influence its biological activity.

| Property | Value |

|---|---|

| CAS Number | 900009-51-0 |

| Molecular Formula | C22H20N4O6 |

| Molecular Weight | 436.4 g/mol |

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various reagents and conditions. The specific synthetic pathway has not been extensively documented in the available literature; however, similar compounds often utilize methods involving acylation and nitro-substitution techniques.

Antimicrobial Properties

Research indicates that compounds similar to N-(5-acetamido-2-methoxyphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine derivatives exhibit significant antimicrobial activity. For instance, studies have shown that derivatives containing electron-withdrawing groups demonstrate enhanced activity against various bacterial strains compared to those with electron-donating groups . This suggests that the nitro group in this compound may contribute positively to its bioactivity.

Enzyme Inhibition

Some studies have indicated that similar compounds can act as inhibitors of key enzymes involved in metabolic pathways. For example, compounds with structural similarities have been tested for inhibition against enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes . The presence of the methoxy and acetamido groups may enhance the binding affinity to these enzymes.

Case Studies

- Antimicrobial Activity Study : A study conducted on a series of dihydropyridine derivatives demonstrated that those containing nitro substituents showed enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting a similar potential for this compound .

- Cytotoxicity Assessment : In vitro assays on related compounds revealed significant cytotoxic effects against various cancer cell lines, indicating that structural modifications could lead to improved therapeutic profiles. This underscores the need for targeted studies on the specific compound .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. Its structural characteristics allow it to interact with various molecular targets involved in cancer progression. For instance, derivatives of similar dihydropyridine compounds have shown promising results against several cancer cell lines, indicating that N-(5-acetamido-2-methoxyphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide could exhibit similar activity.

Case Study: Anticancer Screening

A study examining related compounds demonstrated percent growth inhibitions (PGIs) against various cancer cell lines, with some compounds achieving PGIs over 80% in specific contexts. This suggests that the compound may also possess significant anticancer effects, warranting further investigation into its efficacy and mechanisms of action .

Enzyme Inhibition

Another notable application of this compound is its potential as an enzyme inhibitor. Compounds with similar structures have been investigated for their ability to inhibit specific enzymes involved in cancer metabolism and progression.

Enzyme Activity Analysis

Research has indicated that certain dihydropyridine derivatives can selectively inhibit enzymes critical for tumor growth. For example, studies on related compounds showed varying levels of inhibition against histone acetyltransferases and arginine methylation enzymes, which play essential roles in gene expression regulation . This suggests that this compound may also modulate these enzymatic activities.

Molecular Docking Studies

Molecular docking studies are crucial for understanding how this compound interacts with biological targets at the molecular level. Such studies can predict binding affinities and elucidate the interactions between the compound and target proteins.

Docking Insights

Theoretical investigations have shown that similar compounds can effectively bind to active sites of proteins involved in cancer pathways. These insights are essential for guiding future experimental designs aimed at optimizing the compound's structure for enhanced biological activity .

Pharmacokinetics and ADME Properties

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is vital for assessing its therapeutic potential.

ADME Studies

Preliminary studies on related compounds indicate favorable ADME profiles, suggesting good bioavailability and metabolic stability. Such characteristics are crucial for developing effective anticancer agents .

Summary Table of Applications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.